3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 2,3-dimethylphenylpiperazine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently. Solvent selection and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced forms of the compound.
Scientific Research Applications
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Potential therapeutic agent for treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular responses, making it a valuable compound for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(4-Bromophenyl)piperazin-1-yl derivatives
Uniqueness
3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE is unique due to its specific structural configuration, which allows for selective binding to certain biological targets. This selectivity can result in fewer side effects and improved efficacy compared to similar compounds.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-6-10-21(17(16)2)25-11-13-26(14-12-25)22(28)18(3)27-15-24-20-9-5-4-8-19(20)23(27)29/h4-10,15,18H,11-14H2,1-3H3/t18-/m0/s1 |
InChI Key |
XDFXWOULOCGEKZ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](C)N3C=NC4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)N3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.